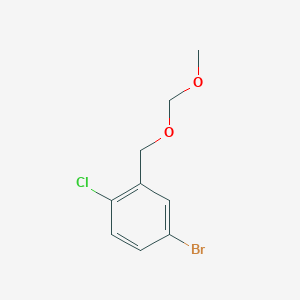
4-Bromo-1-chloro-2-((methoxymethoxy)methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-chloro-2-((methoxymethoxy)methyl)benzene is an organic compound with the molecular formula C8H8BrClO2 It is a derivative of benzene, substituted with bromine, chlorine, and a methoxymethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-chloro-2-((methoxymethoxy)methyl)benzene typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired substitution pattern on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-chloro-2-((methoxymethoxy)methyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions where the bromine or chlorine atoms are substituted by other electrophiles.
Nucleophilic Substitution: The methoxymethoxy group can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Reagents: Bromine, chlorine, and other halogens are commonly used in EAS reactions.
Nucleophilic Reagents: Hydroxide ions, amines, and other nucleophiles are used in nucleophilic substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution may yield various halogenated benzene derivatives, while nucleophilic substitution can produce compounds with different functional groups replacing the methoxymethoxy group .
Applications De Recherche Scientifique
4-Bromo-1-chloro-2-((methoxymethoxy)methyl)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Bromo-1-chloro-2-((methoxymethoxy)methyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The bromine and chlorine atoms can participate in halogen bonding, while the methoxymethoxy group can undergo nucleophilic attack. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-chloro-2-(methoxymethoxy)benzene: Similar structure but different substitution pattern.
4-Bromo-2-chloro-1-methoxybenzene: Lacks the methoxymethoxy group, affecting its reactivity and applications.
1-Bromo-2-(2-methoxyethoxy)ethane: Different functional groups and reactivity.
Uniqueness
4-Bromo-1-chloro-2-((methoxymethoxy)methyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications .
Propriétés
Formule moléculaire |
C9H10BrClO2 |
|---|---|
Poids moléculaire |
265.53 g/mol |
Nom IUPAC |
4-bromo-1-chloro-2-(methoxymethoxymethyl)benzene |
InChI |
InChI=1S/C9H10BrClO2/c1-12-6-13-5-7-4-8(10)2-3-9(7)11/h2-4H,5-6H2,1H3 |
Clé InChI |
QXLMVRQCFJIAGP-UHFFFAOYSA-N |
SMILES canonique |
COCOCC1=C(C=CC(=C1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[4-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]piperazin-1-yl]iminomethyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B13987191.png)
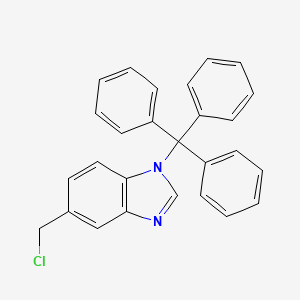
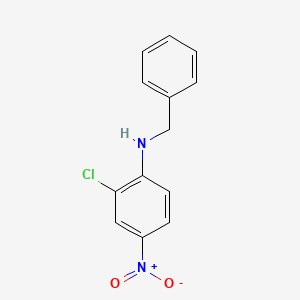

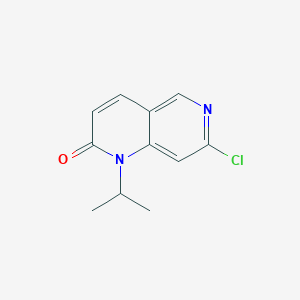
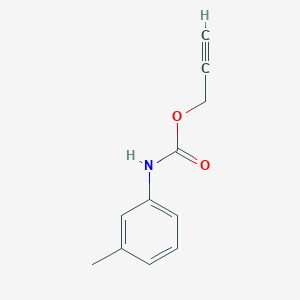
![[2-(Methyloxy)-8-quinolinyl]boronic acid](/img/structure/B13987207.png)
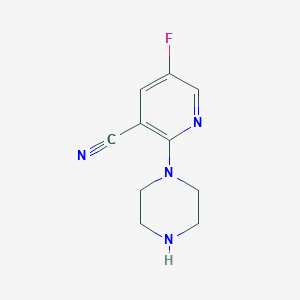
![[4-(Phenylmethoxymethyl)cyclohexen-1-yl] trifluoromethanesulfonate](/img/structure/B13987214.png)
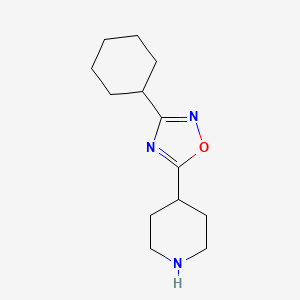
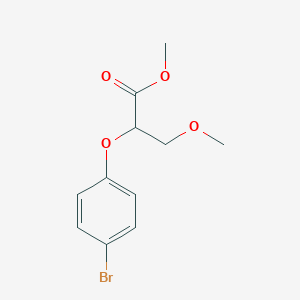
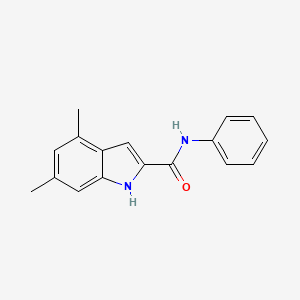
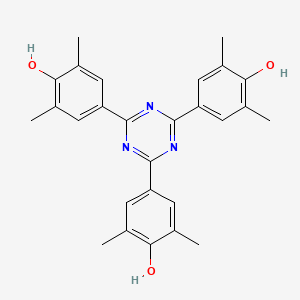
![2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-acetamide](/img/structure/B13987250.png)
